molecular formula C9H15N3S B2936293 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine CAS No. 90769-34-9

5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2936293
CAS No.: 90769-34-9
M. Wt: 197.3
InChI Key: XPYDQSGIOLGMDQ-UHFFFAOYSA-N
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Description

5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound containing a thiadiazole ring substituted with a cyclopentylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyclopentylethanamine with thiocarbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes the preparation of intermediates followed by cyclization and purification steps to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with cellular proteins and disrupt normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties compared to its oxadiazole analogs. The presence of the cyclopentylethyl group further enhances its stability and reactivity, making it a valuable compound in various research fields .

Properties

IUPAC Name

5-(2-cyclopentylethyl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c10-9-12-11-8(13-9)6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYDQSGIOLGMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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